SHP389

Vue d'ensemble

Description

SHP389 est un nouvel inhibiteur allostérique puissant et sélectif de la protéine tyrosine phosphatase SHP2. Ce composé a montré un potentiel significatif dans la modulation de la voie de signalisation des protéines kinases activées par les mitogènes, qui est cruciale pour la croissance cellulaire, la différenciation et la transformation oncogénique .

Applications De Recherche Scientifique

SHP389 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent inhibitor of SHP2, which plays a crucial role in various signaling pathways involved in cell growth, differentiation, and oncogenic transformation . In medicine, this compound is being investigated for its potential in cancer therapy due to its ability to inhibit the mitogen-activated protein kinase signaling pathway and induce apoptosis in cancer cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de SHP389 implique la combinaison d'une partie de SHP099 avec un groupe similaire trouvé dans un autre composé pour faciliter la conception et la synthèse de la chimère de ciblage de la protéolyse SHP2 . La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement.

Méthodes de production industrielle : Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible.

Analyse Des Réactions Chimiques

Types de réactions : SHP389 subit principalement des réactions d'inhibition allostérique. Il ne participe pas aux réactions chimiques typiques comme l'oxydation, la réduction ou la substitution en raison de son activité biologique spécifique .

Réactifs et conditions courants : Les réactifs et conditions courants utilisés dans la synthèse de this compound ne sont pas divulgués publiquement. Il est connu que le composé est très soluble dans le diméthylsulfoxyde et nécessite une assistance ultrasonique pour la dissolution .

Principaux produits formés : Le principal produit formé lors de la synthèse de this compound est le composé lui-même, qui est utilisé pour ses effets inhibiteurs sur SHP2 et p-ERK .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme un puissant inhibiteur de SHP2, qui joue un rôle crucial dans diverses voies de signalisation impliquées dans la croissance cellulaire, la différenciation et la transformation oncogénique . En médecine, this compound est étudié pour son potentiel en thérapie anticancéreuse en raison de sa capacité à inhiber la voie de signalisation des protéines kinases activées par les mitogènes et à induire l'apoptose dans les cellules cancéreuses .

Mécanisme d'action

This compound exerce ses effets en inhibant allostériquement SHP2, une protéine tyrosine phosphatase non réceptrice. Cette inhibition perturbe la voie de signalisation des protéines kinases activées par les mitogènes, conduisant à la déphosphorylation de la kinase régulée par le signal extracellulaire et à la suppression de la fonction pro-oncogénique de la voie RAS-RAF-ERK . Cela entraîne l'inhibition de la croissance cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Mécanisme D'action

SHP389 exerts its effects by allosterically inhibiting SHP2, a non-receptor protein tyrosine phosphatase. This inhibition disrupts the mitogen-activated protein kinase signaling pathway, leading to the dephosphorylation of extracellular signal-regulated kinase and suppression of the pro-oncogenic function of the RAS-RAF-ERK pathway . This results in cell growth inhibition and apoptosis induction in cancer cells .

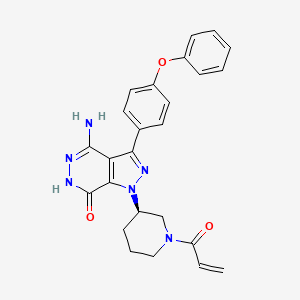

Comparaison Avec Des Composés Similaires

SHP389 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur allostérique de SHP2. Des composés similaires incluent SHP099 et SHP2-D26, qui ciblent également SHP2 mais diffèrent dans leurs structures moléculaires et leurs mécanismes inhibiteurs . SHP2-D26, par exemple, est un dégradeur de chimère de ciblage de la protéolyse de SHP2, tandis que SHP099 est un autre inhibiteur allostérique avec un site de liaison différent .

Propriétés

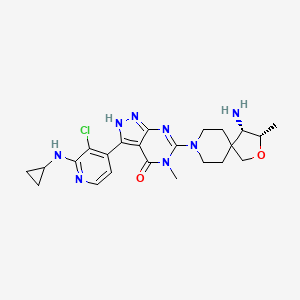

IUPAC Name |

6-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-[3-chloro-2-(cyclopropylamino)pyridin-4-yl]-5-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN8O2/c1-12-18(25)23(11-34-12)6-9-32(10-7-23)22-28-19-15(21(33)31(22)2)17(29-30-19)14-5-8-26-20(16(14)24)27-13-3-4-13/h5,8,12-13,18H,3-4,6-7,9-11,25H2,1-2H3,(H,26,27)(H,29,30)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPFUYPXLMTMT-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC4=NNC(=C4C(=O)N3C)C5=C(C(=NC=C5)NC6CC6)Cl)CO1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

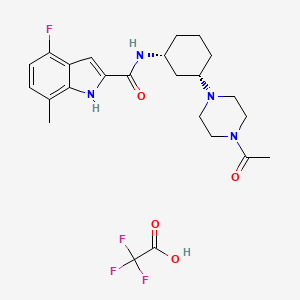

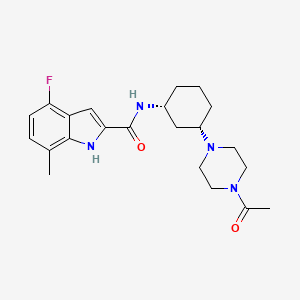

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]acetate](/img/structure/B8143670.png)

![[3-(3,4-Dihydroxyphenoxy)-2-hydroxypropyl]-[2-(3,4-dimethoxyphenyl)ethyl]azanium;chloride](/img/structure/B8143699.png)

![N-[2-(5-chloro-2,6-dimethoxybenzimidazol-1-yl)ethyl]acetamide](/img/structure/B8143701.png)

![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B8143721.png)

![[(4E,6Z,8S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8143729.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one;(2S)-2-(3-hydroxy-4-methoxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B8143741.png)

![Potassium (R)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B8143762.png)